molecular formula C11H11ClFNO B11877858 7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one CAS No. 140700-97-6

7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11877858
CAS No.: 140700-97-6
M. Wt: 227.66 g/mol
InChI Key: LVSZOPFOLLVXNJ-UHFFFAOYSA-N
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Description

7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound is characterized by the presence of chlorine, ethyl, and fluorine substituents on the quinolone core, which may influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.

    Introduction of Substituents: The chlorine, ethyl, and fluorine substituents are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while fluorination can be done using a fluorinating agent like diethylaminosulfur trifluoride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolone derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce tetrahydroquinolones.

Scientific Research Applications

7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinolone derivatives.

    Biology: The compound’s antibacterial properties make it a subject of study in microbiology and pharmacology.

    Medicine: Research into its potential as an antibacterial agent for treating infections.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one involves its interaction with bacterial enzymes. It is believed to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death.

Comparison with Similar Compounds

7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: can be compared with other quinolone derivatives such as:

    Ciprofloxacin: A widely used antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: Another quinolone with a broader spectrum of activity.

    Norfloxacin: Known for its use in urinary tract infections.

The uniqueness of This compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to other quinolones.

Properties

CAS No.

140700-97-6

Molecular Formula

C11H11ClFNO

Molecular Weight

227.66 g/mol

IUPAC Name

7-chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C11H11ClFNO/c1-2-14-4-3-11(15)7-5-9(13)8(12)6-10(7)14/h5-6H,2-4H2,1H3

InChI Key

LVSZOPFOLLVXNJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=O)C2=CC(=C(C=C21)Cl)F

Origin of Product

United States

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